molecular formula C20H18ClN3O3 B3018623 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 895651-13-5

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3018623
CAS No.: 895651-13-5
M. Wt: 383.83
InChI Key: OXCKLYAMTNIKHN-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide features a pyrazine core substituted at position 4 with a 3-chlorophenyl group and at position 1 with an acetamide moiety linked to a 3,4-dimethylphenyl ring. The 2,3-dioxopyrazine (diketopyrazine) system introduces electron-withdrawing properties, while the 3-chlorophenyl and 3,4-dimethylphenyl groups contribute steric bulk and modulate lipophilicity.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-6-7-16(10-14(13)2)22-18(25)12-23-8-9-24(20(27)19(23)26)17-5-3-4-15(21)11-17/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCKLYAMTNIKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the chlorophenyl and dioxo groups. The final step involves the acylation of the pyrazine derivative with 3,4-dimethylphenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dioxo groups.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrazole-Based Acetamides

The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares the N-arylacetamide motif but replaces the pyrazine with a pyrazole ring. Key differences include:

  • Crystal Packing: The pyrazole derivative exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influenced by steric repulsion.
  • The diketopyrazine in the target compound may instead favor interactions with redox-active targets (e.g., oxidoreductases) due to its electron-deficient core .

Thiazolidine-Based Acetamides

Thiazolidine derivatives such as (Z)-N-(3-chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide () feature a 2,4-dioxothiazolidine ring. Key comparisons:

  • Bioactivity: These compounds inhibit nitric oxide (NO) production in macrophages with IC₅₀ values of 45.6 µM, attributed to the thiazolidinedione moiety’s anti-inflammatory properties. The diketopyrazine in the target compound may exhibit distinct activity due to differences in electronic configuration and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Meta-Substituted Phenyl Groups

highlights N-(3-chlorophenyl)-2,2,2-trichloro-acetamide , where meta-chloro substitution reduces symmetry and increases crystal lattice variability. For the target compound:

  • Crystal Parameters: Meta-substitution in trichloroacetamides results in monoclinic or orthorhombic systems, whereas the target compound’s diketopyrazine may favor triclinic packing due to planar rigidity .

Key Insights :

  • The thiazolidinedione’s lower IC₅₀ compared to aspirin highlights the importance of heterocyclic electron-withdrawing groups in enhancing potency.
  • The absence of activity data for the target compound underscores the need for empirical testing, though its structure suggests intermediate lipophilicity (logP ~3.5) suitable for blood-brain barrier penetration.

Biological Activity

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a dioxopyrazine moiety and an acetamide functional group. Its molecular formula is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 363.81 g/mol.

PropertyValue
Molecular FormulaC18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3}
Molecular Weight363.81 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly the dopamine and serotonin pathways. Preliminary studies suggest it acts as a selective dopamine transporter (DAT) inhibitor, similar to other compounds in its class, which could imply potential applications in treating disorders such as depression and anxiety.

Pharmacological Studies

  • Dopamine Reuptake Inhibition : The compound has demonstrated significant inhibition of the dopamine transporter in vitro, suggesting it may enhance dopaminergic signaling. This is crucial for conditions where dopaminergic dysfunction is implicated.
  • Serotonin Activity : Although primarily a DAT inhibitor, the compound also shows some affinity for the serotonin transporter (SERT), which may contribute to its overall pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antidepressant Effects : In a rodent model of depression, compounds with similar structures exhibited significant antidepressant-like effects in behavioral assays (e.g., forced swim test). The study indicated that these effects were likely mediated through enhanced dopaminergic activity.
  • Neuroprotective Properties : Another study highlighted the neuroprotective effects of related pyrazine derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.

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